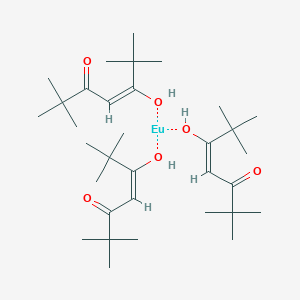
1-Methoxy-2-(trifluoromethyl)benzene
Descripción general
Descripción
1-Methoxy-2-(trifluoromethyl)benzene, also known as Anisole Trifluoromethyl, is a chemical compound with the molecular formula C8H7F3O. It is a colorless liquid with a sweet, floral odor and is commonly used as a solvent in organic chemistry.
Aplicaciones Científicas De Investigación
Catalytic Applications
- The compound has been used in palladium(II) complexes as a ligand for Suzuki and Sonogashira cross-coupling reactions, showing significant catalytic activity (Deschamps et al., 2007).
Coordination Chemistry
- 1-Methoxy-2-(trifluoromethyl)benzene derivatives play a role in the formation of Hg(II) complexes with interesting structural properties (Rofouei et al., 2009).
Polymer Science
- It has been utilized in studying the inifer mechanism, specifically in the interaction of 1,4-bis(1-methoxy-1-methylethyl)benzene with BCl3 in CH2Cl2, revealing insights into cationic polymerizations (Dittmer et al., 1992).
Organic Synthesis
- Its derivatives have been used to synthesize 3-((trifluoromethyl)thio)benzofurans and benzothiophenes, indicating its versatility in organic synthesis (Sheng et al., 2014).
Cyclization Reactions
- Alkylhydroxylamines with a benzene ring, including methoxy-substituted derivatives, have been examined for their behavior in intramolecular cyclization in acids (Kawase & Kikugawa, 1981).
Oxidation Studies
- The kinetics of liquid-phase oxidation of methoxy-substituted benzenes, including 1-methoxy variants, were studied, providing insights into their chemical behavior and stability (Zawadiak et al., 2005).
Solvent Extraction
- Derivatives have been used in the development of solvent extraction systems for selective separation of palladium(II) from secondary raw materials (Traeger et al., 2012).
Heterocyclic Synthesis
- Its derivatives have been synthesized into new heterocyclic systems, showcasing its potential in creating bioactive compounds (Taia et al., 2020).
Inclusion Compounds
- It's used in the synthesis of pillar[5]arenes, which are important in the study of host-guest chemistry (Kou et al., 2010).
Organomercury Chemistry
- This compound derivatives have been important in the study of organomercury compounds (Deacon et al., 1986).
Mecanismo De Acción
Target of Action
1-Methoxy-2-(trifluoromethyl)benzene is a compound with a benzene framework and two functional groups: a trifluoromethyl group (—CF3) and a methoxy group (—OCH3) . The primary targets of this compound are likely to be enzymes or receptors that interact with these functional groups.
Mode of Action
It’s known that the trifluoromethyl group can undergo oxidation reactions, leading to the conversion of the trifluoromethyl group to a carbonyl group (eg, trifluoromethyl ketone) . This transformation could potentially alter the compound’s interaction with its targets.
Biochemical Pathways
The compound’s ability to undergo oxidation suggests it may influence redox reactions and associated biochemical pathways .
Pharmacokinetics
The compound’s lipophilicity and water solubility suggest it may have good bioavailability .
Result of Action
The compound’s ability to undergo oxidation suggests it may influence cellular redox status .
Análisis Bioquímico
Biochemical Properties
It is known that the trifluoromethyl group can participate in various biochemical reactions . The trifluoromethyl group can undergo oxidation reactions, potentially leading to the conversion of the trifluoromethyl group to a carbonyl group .
Cellular Effects
Compounds containing trifluoromethyl groups have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that the trifluoromethyl group can participate in radical reactions . In these reactions, the trifluoromethyl group can act as a radical, interacting with other molecules in the system .
Temporal Effects in Laboratory Settings
It is known that the compound has a boiling point of 198.25°C and a melting point of 3.86°C .
Metabolic Pathways
It is known that the trifluoromethyl group can undergo oxidation reactions .
Transport and Distribution
It is known that the compound has a log Kow of 2.78, indicating its potential for bioaccumulation .
Propiedades
IUPAC Name |
1-methoxy-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O/c1-12-7-5-3-2-4-6(7)8(9,10)11/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHPJMWUXVOTGQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
395-48-2 | |
| Record name | 395-48-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


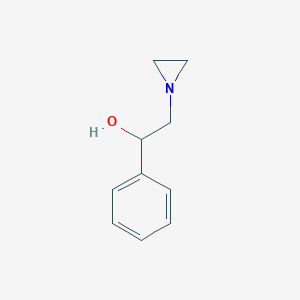

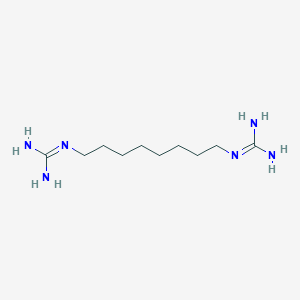
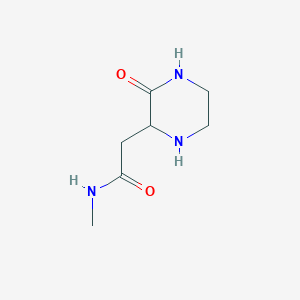

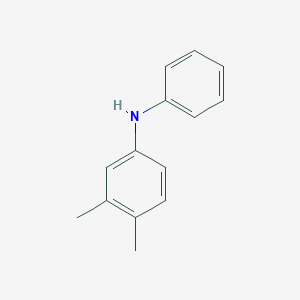
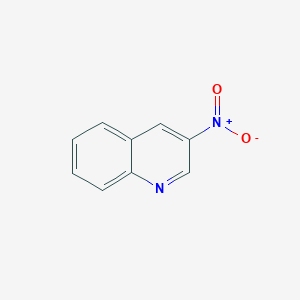
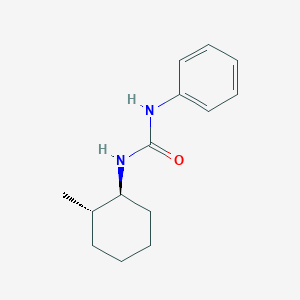
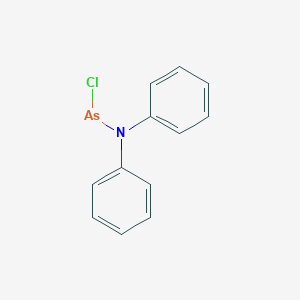
![(R)-6-Allyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol](/img/structure/B96890.png)

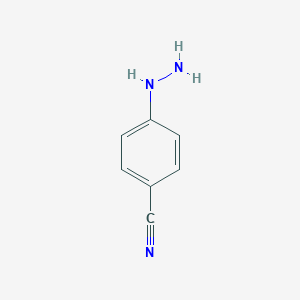
![3-[(3,5-Dimethyl-4-isoxazolyl)methyl]-2,4-pentanedione](/img/structure/B96894.png)
